![molecular formula C7H12O5S B14071857 Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate CAS No. 102547-71-7](/img/structure/B14071857.png)
Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenoic acid, 4-[(methylsulfonyl)oxy]-, ethyl ester is an organic compound with the molecular formula C7H12O5S. This compound is characterized by the presence of a butenoic acid backbone with an ethyl ester group and a methylsulfonyl oxy substituent. It is used in various chemical reactions and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butenoic acid, 4-[(methylsulfonyl)oxy]-, ethyl ester typically involves the esterification of 2-butenoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The methylsulfonyl oxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Butenoic acid, 4-[(methylsulfonyl)oxy]-, ethyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Butenoic acid, 4-[(methylsulfonyl)oxy]-, ethyl ester involves its interaction with specific molecular targets, leading to various biochemical effects. The methylsulfonyl oxy group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparaison Avec Des Composés Similaires
2-Butenoic acid, ethyl ester: Lacks the methylsulfonyl oxy group, resulting in different reactivity and applications.
4-[(Methylsulfonyl)oxy]butanoic acid, ethyl ester: Similar structure but with a different carbon chain length, affecting its chemical properties and uses.
This comprehensive overview highlights the significance of 2-Butenoic acid, 4-[(methylsulfonyl)oxy]-, ethyl ester in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and utilization.
Propriétés
Numéro CAS |
102547-71-7 |
|---|---|
Formule moléculaire |
C7H12O5S |
Poids moléculaire |
208.23 g/mol |
Nom IUPAC |
ethyl 4-methylsulfonyloxybut-2-enoate |
InChI |
InChI=1S/C7H12O5S/c1-3-11-7(8)5-4-6-12-13(2,9)10/h4-5H,3,6H2,1-2H3 |
Clé InChI |
UUFRTUDCQNJDSW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CCOS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



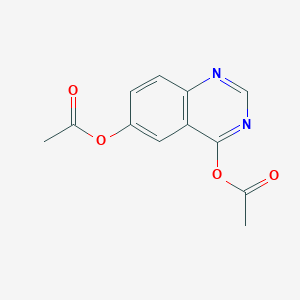
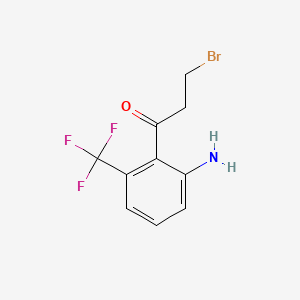
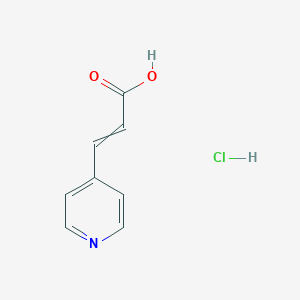
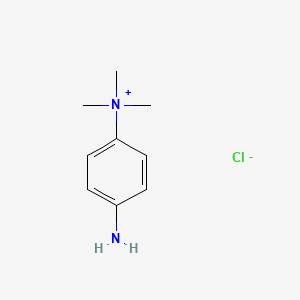
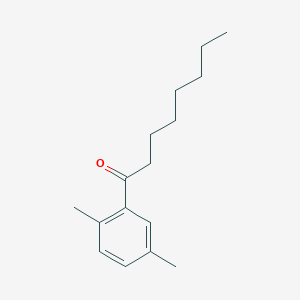
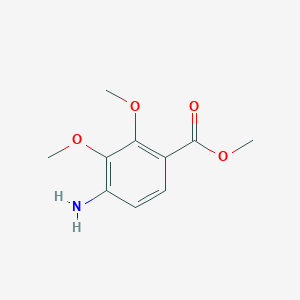
![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-nitro-3,4-dihydro-2H-quinoline](/img/structure/B14071838.png)
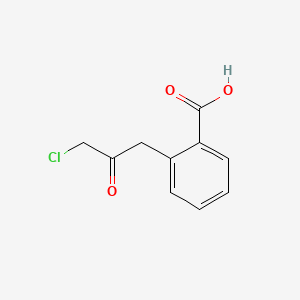
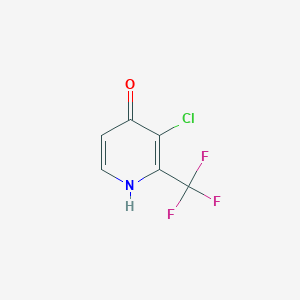
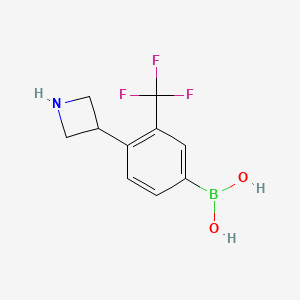
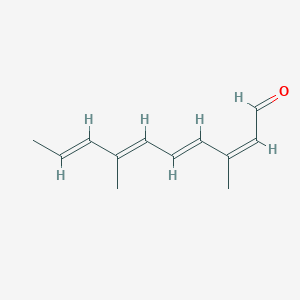

![Tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-sulfanylphenoxy)ethylidene]amino]oxy-2-methylpropanoate](/img/structure/B14071866.png)
